![molecular formula C12H15BrO B14248465 {[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene CAS No. 494824-61-2](/img/structure/B14248465.png)
{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of benzene, featuring a bromo group and a methylbutenyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene typically involves the reaction of 4-bromophenol with 2-methyl-3-buten-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is heated to facilitate the etherification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the ether linkage can undergo cleavage under certain conditions. These interactions can lead to the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar structure but lacks the methylbutenyl group.
4-Bromophenol: Similar structure but lacks the ether linkage.
2-Methyl-3-buten-2-ol: Similar structure but lacks the brominated benzene ring.
Uniqueness
{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene is unique due to the presence of both a bromo group and a methylbutenyl ether substituent
Properties
CAS No. |
494824-61-2 |
|---|---|
Molecular Formula |
C12H15BrO |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
(4-bromo-2-methylbut-2-enoxy)methylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3 |
InChI Key |
SSCGOJUQVWPWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCBr)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


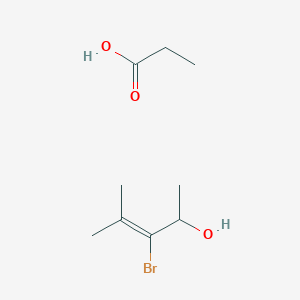
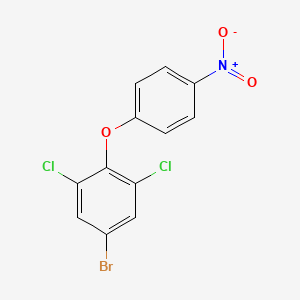
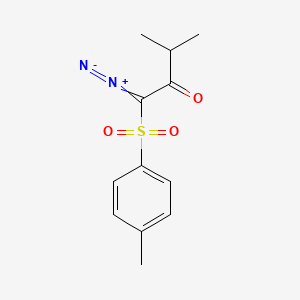
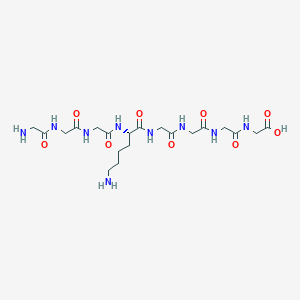
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)


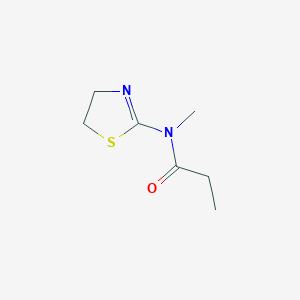

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)

